molecular formula C12H12N2O B2506499 3-(Pyridin-4-ylmethoxy)aniline CAS No. 105350-47-8

3-(Pyridin-4-ylmethoxy)aniline

Cat. No.: B2506499
CAS No.: 105350-47-8
M. Wt: 200.241
InChI Key: SGZDHKIKCCYMKB-UHFFFAOYSA-N
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Description

3-(Pyridin-4-ylmethoxy)aniline ( 105350-47-8) is an organic compound with the molecular formula C12H12N2O and a molecular weight of 200.24 g/mol . This chemical serves as a versatile synthetic intermediate and building block in medicinal chemistry research. Its structure, featuring both aniline and pyridine rings connected by an ether linkage, is commonly explored in the development of novel therapeutic agents. Research indicates that compounds with similar (pyridin-ylmethoxy)aniline scaffolds are of significant interest in drug discovery, particularly in the design of potential inhibitors for epigenetic targets like Lysine Specific Demethylase 1 (LSD1) and in the synthesis of BCR-ABL kinase inhibitors for antitumor evaluations . As such, this compound provides valuable utility for researchers in the fields of oncology and epigenetics, facilitating the synthesis and structure-activity relationship (SAR) studies of small molecule candidates. The product is intended for research purposes only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

3-(pyridin-4-ylmethoxy)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O/c13-11-2-1-3-12(8-11)15-9-10-4-6-14-7-5-10/h1-8H,9,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGZDHKIKCCYMKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OCC2=CC=NC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Optimization of Reaction Conditions

The patent CN106432054A highlights the role of zinc powder as a catalyst in acetonitrile, achieving yields exceeding 95% for analogous structures. Key parameters include:

  • Temperature : 55–65°C optimal for minimizing side reactions.
  • Solvent : Polar aprotic solvents (e.g., acetonitrile) enhance nucleophilicity.
  • Catalyst : Zinc powder (10–30 mol%) accelerates substitution kinetics.

A representative procedure involves refluxing 3-nitrophenol (10 mmol) with pyridin-4-ylmethanol (12 mmol) and K₂CO₃ (15 mmol) in DMF, followed by filtration and recrystallization from ethanol/water (Table 1).

Mitsunobu Etherification

The Mitsunobu reaction offers a robust alternative for ether bond formation under mild conditions. This method, employed in synthesizing pyrazine derivatives, utilizes diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) to couple 3-aminophenol with pyridin-4-ylmethanol. The reaction proceeds via an oxidative phosphorylation mechanism, yielding this compound in 80–85% yield.

Substrate Scope and Limitations

  • Alcohol Compatibility : Primary alcohols (e.g., pyridin-4-ylmethanol) exhibit higher reactivity than secondary alcohols.
  • Side Reactions : Over-reduction of the aniline group is mitigated by using tert-butyloxycarbonyl (Boc) protection during etherification.

A typical protocol combines 3-aminophenol (5 mmol), pyridin-4-ylmethanol (6 mmol), DEAD (6 mmol), and PPh₃ (6 mmol) in tetrahydrofuran (THF) at 0°C→25°C over 4 hours. The Boc group is removed via HCl/dioxane to furnish the free aniline (Table 1).

Reduction of Nitro Precursors

Catalytic hydrogenation of 3-(pyridin-4-ylmethoxy)nitrobenzene is a scalable route to the target compound. Palladium on carbon (Pd/C) under hydrogen atmosphere (1–3 atm) achieves near-quantitative conversion in ethanol at 25°C. Alternatives include iron/hydrochloric acid (Fe/HCl), though yields are lower (70–75%) due to over-reduction side products.

Comparative Analysis of Reducing Agents

Agent Conditions Yield Purity
H₂/Pd-C (5%) EtOH, 25°C, 3 hr 98% >99%
Fe/HCl HCl (conc.), reflux, 2 hr 72% 85%
Ammonium formate MeOH, 80°C, 1 hr 89% 95%

Hydrogenation is preferred for industrial-scale synthesis due to its efficiency and minimal waste.

Protection-Deprotection Strategies

Temporary protection of the aniline group is essential in multi-step syntheses. The Boc group, introduced via reaction with di-tert-butyl dicarbonate, stabilizes the amine during ether-forming reactions. Subsequent deprotection with trifluoroacetic acid (TFA) or HCl regenerates the free aniline without degrading the pyridine ring.

Emerging Methodologies

Recent advances include photoredox catalysis and flow chemistry. A 2025 study demonstrated visible-light-mediated coupling of 3-aminophenol with pyridin-4-ylmethanol using Ru(bpy)₃²⁺, achieving 90% yield in 1 hour. Flow systems enhance heat transfer and scalability, reducing reaction times by 50% compared to batch processes.

Chemical Reactions Analysis

Oxidation Reactions

The aniline group undergoes oxidation to form quinone derivatives. This reaction is catalyzed by oxidizing agents like KMnO₄ or CrO₃ under acidic conditions:

3-(Pyridin-4-ylmethoxy)anilineH2SO4KMnO43-(Pyridin-4-ylmethoxy)-1,4-benzoquinone+NH3\text{this compound} \xrightarrow[\text{H}_2\text{SO}_4]{\text{KMnO}_4} \text{3-(Pyridin-4-ylmethoxy)-1,4-benzoquinone} + \text{NH}_3

Key factors influencing the reaction include:

  • Temperature : Optimized at 60–80°C.

  • Solvent : Polar aprotic solvents (e.g., DMF) improve yield.

Electrophilic Aromatic Substitution

The electron-rich aniline ring directs electrophiles to the para and ortho positions relative to the amine group.

Nitration

Reaction with HNO₃/H₂SO₄ introduces nitro groups:

This compoundHNO3/H2SO43-(Pyridin-4-ylmethoxy)-4-nitroaniline\text{this compound} \xrightarrow{\text{HNO}_3/\text{H}_2\text{SO}_4} \text{3-(Pyridin-4-ylmethoxy)-4-nitroaniline}

Regioselectivity : Nitration occurs predominantly at the C4 position of the aniline ring due to steric hindrance from the pyridinylmethoxy group.

Sulfonation

Concentrated H₂SO₄ at 100°C introduces sulfonic acid groups:

This compoundH2SO43-(Pyridin-4-ylmethoxy)-4-sulfanilanilic acid\text{this compound} \xrightarrow{\text{H}_2\text{SO}_4} \text{3-(Pyridin-4-ylmethoxy)-4-sulfanilanilic acid}

Nucleophilic Aromatic Substitution

The pyridine ring participates in nucleophilic substitution under specific conditions. For example, chlorination using POCl₃ selectively substitutes the pyridine’s C2 position:

This compoundPOCl32-Chloro-4-(pyridin-4-ylmethoxy)aniline\text{this compound} \xrightarrow{\text{POCl}_3} \text{2-Chloro-4-(pyridin-4-ylmethoxy)aniline}

Reactivity : Enhanced by electron-withdrawing effects of the methoxy group .

Coupling Reactions

The aniline group facilitates palladium-catalyzed cross-couplings:

Reaction TypeReagents/ConditionsProduct
Buchwald–Hartwig Pd(OAc)₂, Xantphos, Cs₂CO₃, 110°CArylated derivatives (e.g., biaryl amines)
Ullmann Coupling CuI, 1,10-phenanthroline, K₂CO₃, DMFDiarylamines or heterocyclic compounds

Applications : These reactions are pivotal in synthesizing pharmaceutical intermediates .

Acylation and Alkylation

The primary amine undergoes acylation with acetyl chloride or alkylation with alkyl halides :

This compoundAcClN-Acetyl-3-(pyridin-4-ylmethoxy)aniline\text{this compound} \xrightarrow{\text{AcCl}} \text{N-Acetyl-3-(pyridin-4-ylmethoxy)aniline}

Conditions : Base (e.g., Et₃N) and room temperature.

Heterocycle Formation

The compound serves as a precursor in pyrazolo[3,4-b]pyridine synthesis via the Gould–Jacobs reaction :

This compound+Diethyl 2-(ethoxymethylene)malonateΔ1H-Pyrazolo[3,4-b]pyridine derivatives\text{this compound} + \text{Diethyl 2-(ethoxymethylene)malonate} \xrightarrow{\Delta} \text{1H-Pyrazolo[3,4-b]pyridine derivatives}

Mechanism : Cyclocondensation followed by POCl₃-mediated chlorination .

Reductive Reactions

Catalytic hydrogenation (H₂/Pd-C ) reduces the pyridine ring to piperidine:

This compoundH2/Pd-C3-(Piperidin-4-ylmethoxy)aniline\text{this compound} \xrightarrow{\text{H}_2/\text{Pd-C}} \text{3-(Piperidin-4-ylmethoxy)aniline}

Applications : Produces saturated analogs for bioavailability studies.

Comparative Reactivity Table

Reaction TypePosition ModifiedKey ReagentsYield*
OxidationAniline ringKMnO₄, CrO₃70–85%
NitrationC4 of anilineHNO₃/H₂SO₄60–75%
ChlorinationC2 of pyridinePOCl₃50–65%
Buchwald–HartwigN-H of anilinePd(OAc)₂, Xantphos80–90%

*Yields are representative and depend on optimization.

Mechanistic Insights

  • Nitration : The pyridinylmethoxy group acts as a steric shield, directing electrophiles to the C4 position of the aniline ring.

  • Gould–Jacobs Reaction : Proceeds via a six-membered transition state, where the enamine intermediate cyclizes to form the pyridine-fused heterocycle .

Scientific Research Applications

Medicinal Chemistry

Anticancer Potential:
Research indicates that derivatives of 3-(Pyridin-4-ylmethoxy)aniline have shown significant antiproliferative effects against various cancer cell lines. For instance, a study demonstrated that compounds derived from this structure exhibited IC50_{50} values comparable to established anticancer drugs like sorafenib, indicating their potential as lead compounds in cancer therapy .

Antiviral Activity:
Another area of interest is the antiviral activity of related compounds. A study on structurally similar pyrazine derivatives highlighted their effectiveness as inhibitors of Zika virus protease, suggesting that modifications of the pyridine structure could lead to effective antiviral agents .

Biological Activity:
The biological activities of this compound include antimicrobial properties, which have been explored in various studies. Its interaction with biological systems positions it as a candidate for further investigation in drug development .

Materials Science

Organic Electronics:
this compound has potential applications in the development of organic electronic materials. Its ability to form stable films makes it suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The unique electronic properties imparted by the pyridine ring can enhance the performance of these devices .

Case Study 1: Anticancer Activity Evaluation

A series of derivatives based on this compound were synthesized and evaluated for their anticancer activity against A549 (lung cancer), HCT-116 (colon cancer), and PC-3 (prostate cancer) cell lines. The study utilized the MTT assay to determine cell viability, revealing that several derivatives exhibited potent inhibitory effects with IC50_{50} values ranging from 2.39 to 3.90 μM .

Case Study 2: Antiviral Screening

In a screening for antiviral activity against Zika virus, modifications of the pyridine structure were tested for their ability to inhibit viral replication. The results indicated that certain derivatives significantly reduced viral load in infected cells, demonstrating the compound's potential as a therapeutic agent against viral infections .

Mechanism of Action

The mechanism of action of 3-(Pyridin-4-ylmethoxy)aniline depends on its specific application. In medicinal chemistry, the compound may act as an inhibitor or modulator of specific enzymes or receptors. The pyridine moiety can interact with active sites of enzymes or binding pockets of receptors, leading to inhibition or modulation of their activity. The aniline moiety can also participate in hydrogen bonding or hydrophobic interactions, further stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Key Observations:

Substituent Position : The position of the pyridine ring (2-, 3-, or 4-yl) and the linkage (methoxy vs. direct attachment) significantly influence electronic properties. For example, 4-(Pyridin-2-ylmethoxy)aniline has a para-substituted pyridine, enhancing steric hindrance compared to the meta-substituted target compound.

Functional Groups : The addition of a chloro group in 3-Chloro-4-(pyridin-2-ylmethoxy)aniline increases molecular weight by ~34 g/mol and alters reactivity, making it suitable for electrophilic substitution reactions.

Physicochemical Properties

  • Solubility: The methoxy group enhances solubility in polar solvents (e.g., ethanol, DMSO) compared to nonpolar analogs. Chlorinated derivatives (e.g., CAS 524955-09-7) exhibit lower aqueous solubility due to increased hydrophobicity .
  • Thermal Stability : Pyridine-containing anilines generally decompose above 200°C. The chloro-substituted analog has a melting point of 178°C , whereas the target compound’s stability is inferred to be similar .

Biological Activity

3-(Pyridin-4-ylmethoxy)aniline is an organic compound with significant potential in medicinal chemistry, primarily due to its unique structural properties. This article explores its biological activities, including anticancer effects, mechanisms of action, and structure-activity relationships, supported by data tables and relevant research findings.

Chemical Structure and Properties

The chemical formula for this compound is C12_{12}H12_{12}N2_2O, with a molecular weight of approximately 200.24 g/mol. The compound consists of a pyridine ring connected via a methoxy group to an aniline moiety. This specific arrangement influences its biological interactions and reactivity.

Biological Activities

Research indicates that this compound exhibits various biological activities:

  • Anticancer Activity :
    • Mechanism : The compound has been evaluated for its antiproliferative effects against several cancer cell lines, including A549 (lung cancer) and HCT-116 (colon cancer). In studies, it demonstrated significant inhibitory activity comparable to established anticancer agents like sorafenib.
    • IC50_{50} Values : For instance, derivatives of this compound exhibited IC50_{50} values in the range of 2.39 ± 0.10 μM for A549 cells and 3.90 ± 0.33 μM for HCT-116 cells .
  • Interaction with Kinases :
    • The compound has shown potential as a BRAF inhibitor, which is crucial in targeting specific mutations in cancer treatment . Molecular docking studies suggest that the compound can form hydrogen bonds with key residues in the BRAF protein, enhancing its inhibitory activity .

Structure-Activity Relationship (SAR)

The biological activity of this compound is significantly influenced by its structural features. The methoxy substitution at the para position relative to the amino group alters both its chemical reactivity and biological interactions compared to other similar compounds.

Comparative Analysis with Similar Compounds

The following table summarizes key features of compounds structurally related to this compound:

Compound NameCAS NumberKey Features
4-(Pyridin-4-yl)aniline13296-04-3Exhibits similar aromatic properties; used in pharmaceuticals.
N-(Pyridin-3-ylmethyl)anilineDB06851Known for potential therapeutic applications; different substitution pattern.
3-Chloro-4-(pyridin-2-ylmethoxy)aniline524955-09-7Contains a chlorine substituent; studied for antitumor activity.
4-(Pyridin-2-yloxy)anilineNot AvailableFeatures an ether linkage; relevant in material science applications.

Case Studies

  • Antiproliferative Effects :
    • In vitro studies have shown that derivatives based on the aniline structure exhibit significant antiproliferative effects across various cancer cell lines, highlighting their potential as lead compounds for further development .
  • Molecular Docking Studies :
    • Computational studies using molecular docking have revealed that the binding affinity of these compounds can be enhanced through specific substitutions, leading to improved therapeutic profiles against targeted kinases involved in cancer progression .

Q & A

Q. What are the optimized synthetic routes for 3-(Pyridin-4-ylmethoxy)aniline, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves nucleophilic substitution between 3-amino-4-hydroxypyridine and a pyridin-4-ylmethyl halide. Key parameters include:

  • Base selection : Potassium carbonate (K₂CO₃) in dimethylformamide (DMF) is commonly used to deprotonate the hydroxyl group and facilitate substitution .
  • Temperature : Reactions are conducted at 80–100°C for 8–12 hours to achieve yields >70% .
  • Purification : Column chromatography with silica gel (ethyl acetate/hexane, 1:3) is recommended to isolate the pure product.

Q. How can spectroscopic techniques (NMR, LCMS) confirm the structure of this compound?

Methodological Answer:

  • ¹H NMR : Expect signals at δ 7.2–8.5 ppm (pyridine protons), δ 6.5–7.0 ppm (aromatic aniline protons), and δ 4.8–5.2 ppm (OCH₂Py) .
  • LCMS : The molecular ion peak [M+H]⁺ should align with the molecular weight (C₁₂H₁₁N₂O), with fragmentation patterns showing loss of the pyridinylmethoxy group .

Q. What are the primary biological targets of this compound in antimicrobial assays?

Methodological Answer:

  • Antimicrobial testing : Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.
  • Mechanism : The pyridine moiety disrupts bacterial membrane integrity, while the aniline group inhibits enzyme activity (e.g., dihydrofolate reductase) .

Advanced Research Questions

Q. How do substituent variations (e.g., halogenation) on the aniline ring affect the compound’s bioactivity and stability?

Methodological Answer:

  • Halogenation : Introducing Cl or F at the para position enhances oxidative stability but reduces solubility. For example:

    SubstituentLogPMIC (S. aureus)
    H2.132 µg/mL
    Cl2.816 µg/mL
    F2.524 µg/mL
    Data adapted from related analogs in .
  • Stability studies : Use accelerated degradation tests (40°C/75% RH for 6 months) to assess shelf life.

Q. How can computational modeling (e.g., DFT, molecular docking) predict the binding affinity of this compound to kinase targets?

Methodological Answer:

  • Docking software : AutoDock Vina or Schrödinger Suite to model interactions with kinases (e.g., EGFR).
  • Key findings : The pyridinylmethoxy group forms hydrogen bonds with Thr766 and hydrophobic interactions with Leu694 .
  • Validation : Compare predicted IC₅₀ values with experimental kinase inhibition assays .

Q. How to resolve contradictions in reported cytotoxicity data for this compound derivatives?

Methodological Answer:

  • Source analysis : Compare assay conditions (e.g., cell lines, exposure time). For instance, IC₅₀ values vary between 48h (HeLa: 12 µM) and 72h (HeLa: 8 µM) .
  • Meta-analysis : Use tools like RevMan to aggregate data and identify confounding variables (e.g., serum concentration in culture media).

Q. What strategies improve the scalability of this compound synthesis for preclinical studies?

Methodological Answer:

  • Flow chemistry : Continuous reactors reduce reaction time (from 12h to 2h) and improve reproducibility .
  • Catalytic systems : Palladium nanoparticles (0.5 mol%) enhance coupling efficiency in multi-step syntheses .

Data-Driven Research Design

Q. How to design structure-activity relationship (SAR) studies for this compound analogs?

Methodological Answer:

  • Variable parameters : Modify the pyridine ring (e.g., 2-methyl vs. 3-chloro substituents) and aniline substituents (e.g., methoxy vs. nitro groups).
  • Assay selection : Prioritize high-throughput screening (HTS) for cytotoxicity (MTT assay) and ADMET profiling (Caco-2 permeability, microsomal stability) .

Q. What analytical techniques are critical for characterizing degradation products of this compound under oxidative stress?

Methodological Answer:

  • HPLC-MS/MS : Identify quinone derivatives (m/z 230–250) formed via oxidation of the aniline group .
  • EPR spectroscopy : Detect free radicals generated during photodegradation .

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